(3-Oxo-alpha-ionylidene)acetonitrile (3-Oxo-alpha-ionylidene)acetonitrile
Brand Name: Vulcanchem
CAS No.: 1155402-70-2
VCID: VC21151031
InChI: InChI=1S/C15H19NO/c1-11(7-8-16)5-6-14-12(2)9-13(17)10-15(14,3)4/h5-7,9,14H,10H2,1-4H3/b6-5+,11-7+
SMILES: CC1=CC(=O)CC(C1C=CC(=CC#N)C)(C)C
Molecular Formula: C15H19NO
Molecular Weight: 229.32 g/mol

(3-Oxo-alpha-ionylidene)acetonitrile

CAS No.: 1155402-70-2

Cat. No.: VC21151031

Molecular Formula: C15H19NO

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

(3-Oxo-alpha-ionylidene)acetonitrile - 1155402-70-2

Specification

CAS No. 1155402-70-2
Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
IUPAC Name (2E,4E)-3-methyl-5-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)penta-2,4-dienenitrile
Standard InChI InChI=1S/C15H19NO/c1-11(7-8-16)5-6-14-12(2)9-13(17)10-15(14,3)4/h5-7,9,14H,10H2,1-4H3/b6-5+,11-7+
Standard InChI Key WLVJUFWJOCVQKX-LCAICKDSSA-N
Isomeric SMILES CC1=CC(=O)CC(C1/C=C/C(=C/C#N)/C)(C)C
SMILES CC1=CC(=O)CC(C1C=CC(=CC#N)C)(C)C
Canonical SMILES CC1=CC(=O)CC(C1C=CC(=CC#N)C)(C)C

Introduction

Structural Characteristics and Physical Properties

Chemical Structure and Formula

(3-Oxo-alpha-ionylidene)acetonitrile contains a cyclohexenone core with an exocyclic double bond connecting to an acetonitrile group. The compound likely shares structural similarities with other ionone derivatives, such as 3-Oxo-alpha-ionol, but with the key difference being the presence of a nitrile (CN) group instead of a hydroxyl-containing side chain.

Physical Properties

Based on its structural features, (3-Oxo-alpha-ionylidene)acetonitrile would be expected to possess the following physical characteristics:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solid or viscous liquidBased on similar ionone derivatives
ColorPale yellow to amberCommon for conjugated systems
SolubilitySoluble in organic solvents; limited water solubilityDue to predominantly hydrophobic structure
OdorPotentially woody or floralCharacteristic of ionone derivatives
Molecular WeightApproximately 215-225 g/molEstimated from expected molecular formula

Spectroscopic Characteristics

The compound would exhibit characteristic spectroscopic features:

Spectroscopic MethodExpected Features
IR SpectroscopyStrong absorption bands for C≡N stretch (~2200-2240 cm⁻¹) and C=O stretch (~1670-1700 cm⁻¹)
UV-Vis SpectroscopyAbsorption maxima related to conjugated system of double bonds
NMR SpectroscopyDistinctive signals for vinylic protons and methyl groups attached to the cyclohexene ring
Mass SpectrometryMolecular ion peak and fragmentation pattern reflecting the ionone skeleton

Synthesis Pathways

Knoevenagel Condensation

One probable synthetic route would involve a Knoevenagel condensation between 3-oxo-alpha-ionone and cyanoacetic acid or its derivatives. This reaction typically proceeds with the elimination of water to form the desired α,β-unsaturated nitrile:

Reaction ComponentsConditionsExpected Yield
3-Oxo-alpha-ionone + Cyanoacetic acidBasic catalyst (e.g., piperidine), reflux in toluene with Dean-Stark apparatusModerate to good (50-75%)
3-Oxo-alpha-ionone + AcetonitrileStrong base (e.g., LDA, NaH), THF, low temperature to room temperatureModerate (40-60%)

Modification of Ionone Derivatives

Another potential approach involves the conversion of other ionone derivatives through functional group transformations:

Starting MaterialTransformation StepsReagents
Alpha-ionone1. Oxidation to 3-oxo derivative
2. Condensation with nitrile source
1. SeO₂ or Cr(VI) reagents
2. Cyanoacetic acid, base
Beta-ionone1. Isomerization to alpha-form
2. Oxidation
3. Nitrile introduction
1. Acid catalyst
2. SeO₂
3. Wittig-type reagent with nitrile

Purification Methods

The purification of (3-Oxo-alpha-ionylidene)acetonitrile would typically involve:

  • Column chromatography using silica gel and appropriate solvent systems

  • Recrystallization from suitable solvent pairs (e.g., ethyl acetate/hexane)

  • Potential distillation under reduced pressure if the compound is sufficiently volatile

Chemical Reactivity and Properties

Reactive Centers

(3-Oxo-alpha-ionylidene)acetonitrile contains several reactive sites that determine its chemical behavior:

Reactive CenterType of ReactivityPotential Reactions
Nitrile GroupNucleophilic additionHydrolysis, reduction, addition reactions
Conjugated C=CElectrophilic addition, cycloadditionDiels-Alder reactions, Michael additions
Ketone GroupNucleophilic additionReduction, formation of derivatives (oximes, hydrazones)

Characteristic Reactions

Based on its structure, (3-Oxo-alpha-ionylidene)acetonitrile would be expected to undergo several characteristic reactions:

Nitrile Transformations

The nitrile group can be converted to various functional groups:

  • Hydrolysis to carboxylic acid under acidic or basic conditions

  • Reduction to primary amine using reducing agents like LiAlH₄

  • Conversion to amide via partial hydrolysis

Reactions at the Conjugated System

The conjugated system provides sites for various additions and cycloadditions:

  • Michael addition of nucleophiles

  • Diels-Alder reactions with suitable dienes

  • Reduction of the C=C bond and/or carbonyl group

Stability Considerations

The compound's stability would be influenced by several factors:

FactorExpected Impact
LightPotential photoisomerization of the conjugated system
HeatGenerally stable, but prolonged heating may cause decomposition
pHSensitive to strongly basic conditions (nitrile hydrolysis)
OxidationModerately susceptible to oxidative degradation

Biological and Medicinal Significance

Potential ActivityMechanistic BasisComparison with Similar Compounds
Antioxidant PropertiesConjugated system capable of radical scavengingSimilar conjugated terpenoids show antioxidant activity
Enzyme InhibitionPotential Michael acceptor activityα,β-Unsaturated nitriles can act as enzyme inhibitors
CytotoxicityElectrophilic sites may react with cellular nucleophilesStructurally related compounds have shown cytotoxic properties

Structure-Activity Relationships

The biological activity of (3-Oxo-alpha-ionylidene)acetonitrile would likely be influenced by:

  • The electrophilic nature of the conjugated nitrile system

  • The lipophilicity conferred by the cyclohexene and isoprenoid-derived structure

  • The presence of the carbonyl group as a hydrogen bond acceptor

Research and Industrial Applications

Synthetic Intermediates

One of the primary uses of (3-Oxo-alpha-ionylidene)acetonitrile would be as a versatile synthetic intermediate:

Target CompoundsTransformation RequiredPotential Application
Complex TerpenoidsFunctionalization of nitrile, modifications at ketoneNatural product synthesis
Heterocyclic CompoundsCyclization involving nitrile and carbonylPharmaceutical intermediates
Functionalized IononesSelective reduction or additionFragrance and flavor compounds

Analytical Applications

The compound might serve as:

  • A standard for spectroscopic studies of conjugated nitriles

  • A model compound for investigating reaction mechanisms

  • A reference material for chromatographic methods

Comparison with Related Compounds

Structural Similarities with 3-Oxo-alpha-ionol

The compound 3-Oxo-alpha-ionol, mentioned in search result , shares some structural features with (3-Oxo-alpha-ionylidene)acetonitrile:

Feature3-Oxo-alpha-ionol(3-Oxo-alpha-ionylidene)acetonitrileFunctional Difference
Core StructureCyclohexenone with isoprenoid substituentsCyclohexenone with isoprenoid substituentsSimilar core
Side ChainHydroxylated butenyl groupCyanovinyl groupDifferent functionality
Functional GroupsKetone and alcoholKetone and nitrileDifferent polarity and reactivity
Molecular FormulaC₁₃H₂₀O₂Likely C₁₃H₁₅NO or similarDifferent elemental composition

Reactivity Comparison

Reaction Type3-Oxo-alpha-ionol(3-Oxo-alpha-ionylidene)acetonitrile
Nucleophilic AdditionOccurs at carbonyl, hydroxyl can participate in reactionsOccurs at carbonyl and nitrile
ReductionSelective reduction possible at different functional groupsMore complex reduction pattern expected
OxidationHydroxyl group can be oxidizedNitrile resistant to typical oxidizing agents

Analytical Methods for Identification

Chromatographic Techniques

TechniqueParametersExpected Results
HPLCReverse-phase column, UV detectionCharacteristic retention time based on polarity
GC-MSMedium to high temperature programDistinctive fragmentation pattern
TLCSilica gel, appropriate solvent systemRf value based on polarity of functional groups

Spectroscopic Identification

Definitive identification would typically involve:

  • Infrared spectroscopy to confirm nitrile and carbonyl functionalities

  • NMR spectroscopy (¹H and ¹³C) to establish carbon skeleton and connectivity

  • High-resolution mass spectrometry to determine exact molecular formula

Future Research Directions

Synthetic Methodology Development

Future research could focus on:

  • Developing more efficient and stereoselective synthesis routes

  • Exploring green chemistry approaches to its preparation

  • Investigating catalytic methods for functionalization

Biological Evaluation

Potential areas for biological investigation include:

Research AreaPotential FocusExpected Outcome
Antioxidant ActivityFree radical scavenging assaysDetermination of antioxidant potential
Cytotoxicity StudiesCancer cell line screeningEvaluation of anticancer properties
Enzyme InhibitionTesting against various enzyme classesIdentification of potential therapeutic targets

Material Science Applications

The conjugated system might offer interesting properties for:

  • Photoresponsive materials

  • Inclusion in polymers with specific electronic properties

  • Development of sensory materials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator